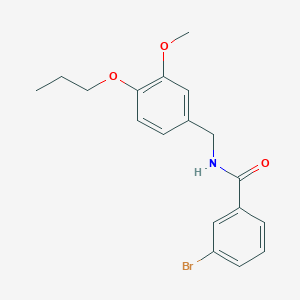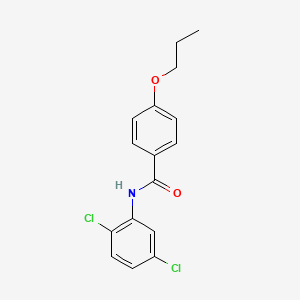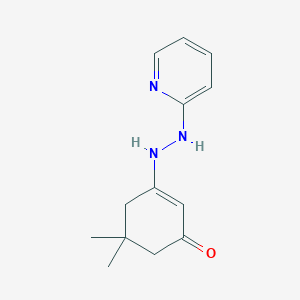
3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide, also known as BMB, is a compound that has gained attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide exerts its effects through several mechanisms. In cancer cells, 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide induces apoptosis by activating the caspase pathway. In the dopamine D3 receptor, 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide acts as a selective antagonist, blocking the binding of dopamine and preventing downstream signaling. Inhibition of enzymes by 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide is thought to occur through the formation of a covalent bond between the compound and the enzyme active site.
Biochemical and Physiological Effects:
3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide has been found to have several biochemical and physiological effects. In cancer cells, 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide induces apoptosis and inhibits cell growth. In the dopamine D3 receptor, 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide blocks the binding of dopamine and prevents downstream signaling. Inhibition of enzymes by 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide can lead to a decrease in enzyme activity and downstream effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide in lab experiments is its specificity for certain targets, such as the dopamine D3 receptor. However, one limitation is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
Direcciones Futuras
For 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide research include investigating its potential use in drug discovery, exploring its effects on other enzymes and receptors, and optimizing its synthesis method to improve yield and purity. Additionally, further studies are needed to determine the potential toxicity of 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide and its effects on different cell types.
Métodos De Síntesis
The synthesis of 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide involves the reaction between 3-bromo-N-(4-hydroxybenzyl)benzamide and 3-methoxy-4-propoxybenzyl bromide in the presence of a base. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide has been found to have potential use in various research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide has been found to act as a selective antagonist of the dopamine D3 receptor, which could be useful in the treatment of drug addiction. 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide has also been investigated for its potential use in drug discovery, as it has been found to inhibit the activity of several enzymes.
Propiedades
IUPAC Name |
3-bromo-N-[(3-methoxy-4-propoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-3-9-23-16-8-7-13(10-17(16)22-2)12-20-18(21)14-5-4-6-15(19)11-14/h4-8,10-11H,3,9,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLCFBPGMZFNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(3-methoxy-4-propoxyphenyl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5124148.png)
![2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5124162.png)
![2-[(2,4-dinitrophenyl)thio]thiophene](/img/structure/B5124176.png)
![1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenyl-2,4-cyclohexadien-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5124182.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl]acetamide](/img/structure/B5124188.png)
![4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5124192.png)

![ethyl 6-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124208.png)




![7-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5124242.png)
![N-{2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5124243.png)